molecular formula C11H13ClF3N B6265784 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride CAS No. 1803593-68-1

4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B6265784
CAS No.: 1803593-68-1
M. Wt: 251.7
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Description

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound characterized by the presence of fluorine atoms on both the phenyl and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Difluorophenyl)piperidine hydrochloride
  • 4-Fluoropiperidine hydrochloride
  • 3,5-Difluorophenylpiperidine hydrochloride

Uniqueness

4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of fluorine atoms on both the phenyl and piperidine rings. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with fewer fluorine atoms.

Properties

CAS No.

1803593-68-1

Molecular Formula

C11H13ClF3N

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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